1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid
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Overview
Description
1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid, also known by its IUPAC name 1’-tert-butoxycarbonyl-[1,4’-bipiperidine]-3-carboxylic acid, is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol . This compound is characterized by the presence of a bipiperidine core structure, which is modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at the carboxylic acid site. The bipiperidine core can interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-piperidine-4-carboxylic acid: Similar structure but lacks the bipiperidine core.
1-Boc-[1,3’]bipiperidinyl-4-carboxylic acid: Different positioning of the carboxylic acid group.
1-Boc-[1,4’]bipiperidinyl-2-carboxylic acid: Variation in the position of the carboxylic acid group.
The uniqueness of 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGHRIEAPWNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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